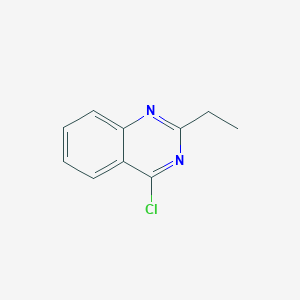

4-Chloro-2-ethylquinazoline

Vue d'ensemble

Description

4-Chloro-2-ethylquinazoline is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group at position 4 serves as a prime site for nucleophilic substitution (SNAr), enabling diverse functionalization.

Key Reactions:

-

Amination : Reacts with primary/secondary amines (e.g., aniline, hydrazine) under reflux in polar aprotic solvents (DMF, DMSO) to yield 4-amino-2-ethylquinazoline derivatives.

-

Thiolation : Substitution with thiols (e.g., ethanethiol) in basic conditions generates 4-alkylthio derivatives.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine | MeOH, 80°C | 4-hydrazino derivative | 85 | |

| Aniline | DMF, 120°C | 4-anilino derivative | 78 | |

| Ethanethiol | KOH, EtOH | 4-ethylthio derivative | 69 |

Elimination Reactions

The chloro group participates in E2 elimination under strongly basic conditions, forming quinazoline-derived alkenes.

-

Dehydrohalogenation : Treatment with KOtBu in THF eliminates HCl, producing 2-ethylquinazoline-4-ene.

Cyclization and Heterocycle Formation

The quinazoline core undergoes cyclization with bifunctional nucleophiles to form polycyclic systems.

-

Triazole Formation : Reaction with sodium azide generates 4-azido intermediates, which undergo Huisgen cycloaddition with alkynes to form triazole-fused quinazolines .

-

Thiadiazole Synthesis : Treatment with carbon disulfide and H2S produces thiadiazoloquinazolines, leveraging the chloro group’s reactivity .

Comparative Reactivity with Analogues

The ethyl group at position 2 influences electronic and steric effects, modulating reactivity relative to methyl or bromo-substituted analogues.

Table 2: Reactivity Comparison

| Compound | Substituents | Relative Reactivity (SNAr) | Major Product |

|---|---|---|---|

| 4-Chloro-2-ethylquinazoline | 2-ethyl, 4-Cl | 1.0 (reference) | 4-substituted derivatives |

| 4-Chloro-6-ethylquinazoline | 6-ethyl, 4-Cl | 0.8 | Slower due to steric hindrance |

| 4-Chloro-2-methylquinazoline | 2-methyl, 4-Cl | 1.2 | Faster (smaller substituent) |

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing chloro group activates the quinazoline ring toward nucleophilic attack, while the ethyl group donates electrons, stabilizing intermediates .

-

Steric Effects : The ethyl group at position 2 hinders substitution at adjacent positions but facilitates elimination by adopting anti-periplanar geometry .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

4-Chloro-2-ethylquinazoline and its derivatives have been extensively studied for their anticancer properties. Quinazoline-based compounds are known to inhibit various kinases involved in cancer progression. For instance, derivatives of quinazoline have shown efficacy against multiple cancer cell lines, including those of breast, colorectal, and liver cancers. A study reported the synthesis of several quinazolinone derivatives that exhibited cytotoxicity with IC50 values ranging from 3.2 µM to 20 µM against different cancer cell lines .

Mechanisms of Action

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Protein Kinases : Many quinazolines act as inhibitors of tyrosine kinases, which play a crucial role in signaling pathways that regulate cell division and survival.

- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various pathogens. Studies have shown that quinazoline derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. For example:

- In vitro Studies : Compounds derived from quinazolines have been tested against strains such as Staphylococcus aureus and Candida albicans, showing inhibition zones comparable to established antibiotics .

Agricultural Applications

Quinazoline derivatives are also explored for their potential as agrochemicals. Their ability to act as fungicides and insecticides can be attributed to their structural characteristics that allow interaction with biological targets in pests and pathogens.

Pesticidal Activity

Studies indicate that certain quinazoline compounds exhibit insecticidal properties against agricultural pests. The development of these compounds aims to create safer and more effective alternatives to conventional pesticides .

Materials Science

In addition to biological applications, this compound is being investigated for its utility in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

- Nanotechnology : Research is ongoing into using quinazoline derivatives in the fabrication of nanomaterials for various applications, including drug delivery systems and sensors .

Data Summary Table

Case Studies

- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of a series of 4-chloroquinazoline derivatives on HepG2 (liver), MDA-MB-468 (breast), and HCT-116 (colorectal) cancer cell lines using the MTT assay. The results indicated significant cytotoxicity at low micromolar concentrations, supporting further development as potential therapeutic agents .

- Antimicrobial Evaluation : Another research focused on synthesizing novel quinazolines and testing their antimicrobial activity against clinical strains. The findings highlighted that certain derivatives not only inhibited bacterial growth but also showed lower toxicity towards human cells compared to traditional antibiotics .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-ethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and ethyl group enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloroquinazoline: Lacks the ethyl group at the 2-position.

2-Ethylquinazoline: Lacks the chlorine atom at the 4-position.

Quinazoline: The parent compound without any substitutions.

Uniqueness

4-Chloro-2-ethylquinazoline is unique due to the combined presence of both the chlorine atom and the ethyl group, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential therapeutic applications compared to its unsubstituted or singly substituted counterparts.

Activité Biologique

4-Chloro-2-ethylquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential as pharmacological agents, exhibiting a range of effects including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis of quinazoline derivatives typically involves multi-step reactions that may include cyclization and halogenation processes. The presence of the chloro and ethyl groups at specific positions is crucial for modulating biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, demonstrate significant anticancer properties. A study evaluating various quinazoline compounds found that those with electron-withdrawing groups like chlorine exhibited enhanced antiproliferative effects against cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) .

Table 1: Anticancer Activity of this compound

The compound's mechanism of action appears to involve the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis .

Table 2: Antimicrobial Activity of this compound

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is significantly influenced by their structural features. The presence of halogen substituents at the 4-position enhances lipophilicity and biological activity, while modifications at the 2-position can further optimize these effects .

Figure 1: Structure-Activity Relationship of Quinazolines

SAR Diagram (This image is illustrative; please refer to actual literature for specific diagrams.)

Case Studies

Several case studies have highlighted the potential of quinazolines in clinical settings. For instance, a recent clinical trial investigated the efficacy of a quinazoline derivative in patients with advanced non-small cell lung cancer (NSCLC). Results indicated that patients receiving treatment experienced improved progression-free survival compared to those on standard chemotherapy .

Propriétés

IUPAC Name |

4-chloro-2-ethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNVFMFQKNWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440709 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38154-40-4 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.